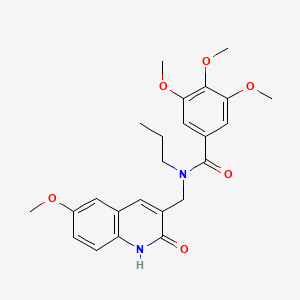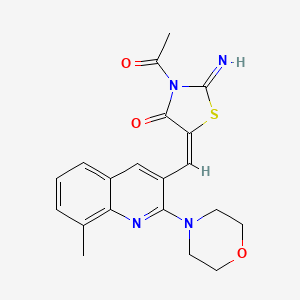![molecular formula C19H17ClN2O5S B7692160 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)
3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a key enzyme involved in the signaling pathways of immune cells, and inhibition of this enzyme has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
Mechanism of Action
CP-690,550 inhibits JAK3, which is a key enzyme involved in the signaling pathways of immune cells. By inhibiting JAK3, CP-690,550 reduces the activity of immune cells and suppresses the immune response. This mechanism of action has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and suppress the immune response in preclinical studies. In addition, CP-690,550 has been shown to reduce the production of cytokines, which are proteins that play a key role in the immune response. These biochemical and physiological effects have potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for use in lab experiments. It is a potent inhibitor of JAK3 and has been shown to be effective in reducing inflammation and suppressing the immune response in preclinical studies. However, CP-690,550 also has some limitations. It is not selective for JAK3 and can also inhibit other JAK enzymes. In addition, CP-690,550 has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CP-690,550. One area of research is the development of more selective JAK3 inhibitors that do not inhibit other JAK enzymes. Another area of research is the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases and transplant rejection. Finally, there is also potential for the use of CP-690,550 in the treatment of other diseases that involve inflammation and immune dysfunction.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline to form 3-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with cyclopropylsulfamide in the presence of a base to form 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response.
Properties
IUPAC Name |
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-26-18-8-7-16(28(24,25)21-12-15-6-3-9-27-15)11-17(18)22-19(23)13-4-2-5-14(20)10-13/h2-11,21H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPSAMCLTIIJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
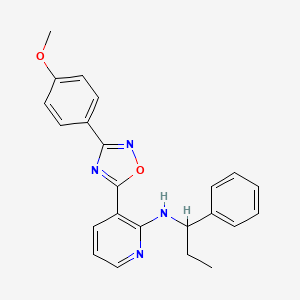
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
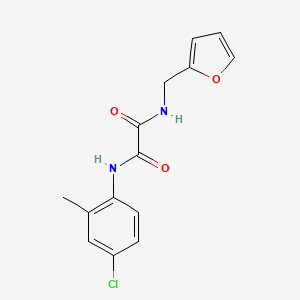
![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
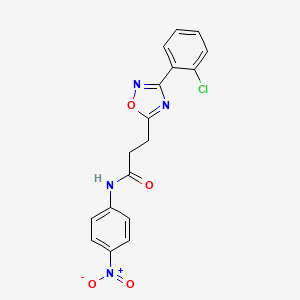
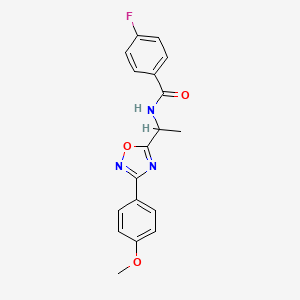
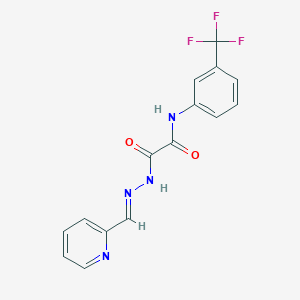
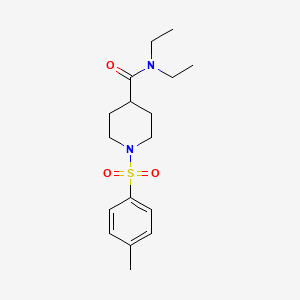
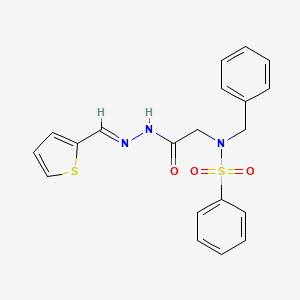
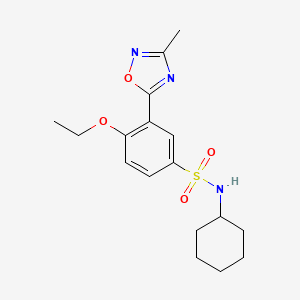
![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
